molecular formula C8H6F3NO2 B158721 3-Amino-4-(trifluoromethyl)benzoic acid CAS No. 125483-00-3

3-Amino-4-(trifluoromethyl)benzoic acid

Cat. No. B158721
Key on ui cas rn: 125483-00-3
M. Wt: 205.13 g/mol
InChI Key: RVYKHFGOJJKVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871767B2

Procedure details

To a stirred mixture of 3-amino-4-(trifluoromethyl)benzoic acid (Matrix Scientific, 2.05 g, 10 mmol) in aqueous HBr (48% in water, 20 mL) and H2O (67 mL) at 0° C. is added NaNO2 (0.828 g) in small portions over 15 min. After stirring the solution for 30 minutes the mixture is added dropwise to a solution of CuBr (2.5 g) in aqueous HBr (48% in water, 40 mL) and H2O (100 mL). The mixture is stirred at 75° C. for 2 hours, then room temperature for 16 hours. The mixture is treated with 20% NaOH to raise the pH above 10 and then filtered through celite. The resulting solution is acidified with 6 M HCl to pH 1 and extracted with dichloromethane (3×100 mL). Organic layers are collected, dried over Na2SO4, filtered and concentrated to give 3-bromo-4-(trifluoromethyl)benzoic acid (2.30 g, 85.5% yield). LCMS m/z=269.1, 271.1 [M+H]+.
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
67 mL
Type
solvent
Reaction Step One
Name
Quantity
0.828 g
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[C:11]([F:14])([F:13])[F:12])[C:5]([OH:7])=[O:6].N([O-])=O.[Na+].[OH-].[Na+].[BrH:21]>O>[Br:21][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[C:11]([F:14])([F:13])[F:12])[C:5]([OH:7])=[O:6] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1C(F)(F)F
Name
Quantity
20 mL
Type
reactant
Smiles
Br
Name
Quantity
67 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.828 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
CuBr
Quantity
2.5 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
Br
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring the solution for 30 minutes the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at 75° C. for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
room temperature for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to raise the pH above 10
FILTRATION
Type
FILTRATION
Details
filtered through celite
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 mL)
CUSTOM
Type
CUSTOM
Details
Organic layers are collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=CC1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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